Product packaging for 2-(Thiazol-5-yl)propan-2-amine(Cat. No.:)

2-(Thiazol-5-yl)propan-2-amine

Cat. No.: B13619362
M. Wt: 142.22 g/mol
InChI Key: VEZAFNCSVYXFJI-UHFFFAOYSA-N
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Description

2-(Thiazol-5-yl)propan-2-amine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a thiazole heterocycle, a privileged scaffold renowned for its prevalence in bioactive molecules and pharmaceuticals . The thiazole ring, a five-membered structure containing both nitrogen and sulphur atoms, contributes to diverse chemical reactions and biological interactions, making it a highly flexible core for developing novel therapeutic agents . Research into thiazole derivatives, including structural analogs of this compound, has demonstrated a wide spectrum of potential pharmacological activities. These activities include antimicrobial , anticancer , and anti-inflammatory effects . Furthermore, the 2-aminothiazole scaffold is a fundamental building block in several clinically applied drugs, such as the anticancer agents Dasatinib and Alpelisib, highlighting its proven value in drug discovery . The specific molecular architecture of this compound, which combines the thiazole ring with a propan-2-amine side chain, makes it a valuable intermediate for researchers. It is used in the design and synthesis of more complex molecules for screening against various biological targets, such as enzyme inhibitors and receptors . This product is intended for laboratory research purposes only. It is strictly for use in controlled settings by qualified professionals. It is not for diagnostic or therapeutic use, and it is absolutely not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2S B13619362 2-(Thiazol-5-yl)propan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)propan-2-amine

InChI

InChI=1S/C6H10N2S/c1-6(2,7)5-3-8-4-9-5/h3-4H,7H2,1-2H3

InChI Key

VEZAFNCSVYXFJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CS1)N

Origin of Product

United States

Synthetic Methodologies for 2 Thiazol 5 Yl Propan 2 Amine and Analogous Structures

Retrosynthetic Analysis of the Thiazol-5-yl-propan-2-amine Core

A retrosynthetic analysis of the target molecule, 2-(thiazol-5-yl)propan-2-amine, reveals several potential disconnection points. The primary disconnection strategy involves breaking the bond between the thiazole (B1198619) C-5 carbon and the isopropylamine (B41738) moiety. This leads to a 5-functionalized thiazole synthon (e.g., a 5-halothiazole or 5-carbonylthiazole) and a precursor to the propan-2-amine group.

A more fundamental disconnection breaks down the thiazole ring itself. This approach is based on the well-established Hantzsch thiazole synthesis, which would disconnect the molecule into two key fragments: a thioamide (providing the S-C-N unit) and an α-halocarbonyl compound that already contains the propan-2-amine precursor at the appropriate position. For instance, a suitable α-haloketone would be a 1-halo-3-methyl-3-aminobutan-2-one derivative (with the amine protected), which upon reaction with a thioamide would construct the desired substituted thiazole ring in a single convergent step.

Classical and Contemporary Synthetic Routes for Thiazole Ring Formation

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with numerous established methods.

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely recognized method for constructing the thiazole ring. nih.govanalis.com.my The classical approach involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-haloester) and a compound containing a thioamide functional group. nih.govkuey.nettandfonline.com The reaction of thiourea (B124793) with α-haloketones, for example, is a dependable route to 2-aminothiazoles. kuey.netbohrium.comnih.govorganic-chemistry.org The versatility of this method allows for the synthesis of thiazoles with a wide variety of substituents at the 2, 4, and 5-positions by simply changing the starting materials. nih.govtandfonline.com Adaptations using N-substituted thioureas can yield 2-monosubstituted aminothiazoles. bohrium.com

Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations

α-Halocarbonyl ReactantThioamide-containing ReactantProduct TypeReference(s)
α-HaloketonesThiourea2-Aminothiazoles nih.govscispace.com
α-HaloaldehydesThiourea2-Aminothiazoles bohrium.com
Ethyl 2-chloro-3-oxobutanoate1-MethylthioureaEthyl 4-methyl-2-(methylamino)thiazole-5-carboxylate nih.govacs.org
α-HaloketonesN-Phenylthiourea2-(Phenylamino)thiazoles kuey.net
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea2-Amino-4-substituted thiazoles nih.gov

This method is the mechanistic basis of the Hantzsch synthesis. The reaction proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl compound. nih.gov This initial step forms an acyclic intermediate which then undergoes an intramolecular cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon. Subsequent dehydration of the resulting hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring. nih.govencyclopedia.pub This condensation is highly effective for producing thiazoles with alkyl, aryl, or heteroaryl groups at various positions. tandfonline.com

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. iau.ir These strategies are highly efficient, atom-economical, and environmentally friendly due to reduced workup steps and solvent usage. iau.ir Several MCRs have been developed for the synthesis of complex thiazole derivatives. nih.govbenthamdirect.com For example, a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate has been used to efficiently synthesize 1,3-thiazole derivatives. iau.ir Other reported MCRs involve the one-pot reaction of aryl glyoxals, thioamides, and other components like pyrazolones or lawsone to generate highly substituted, hybrid thiazole molecules. acs.orgacs.org These methods are noted for their operational simplicity and ability to generate diverse molecular libraries. nih.govacs.org

Table 2: Examples of Multicomponent Reactions for Thiazole Synthesis

Reactant 1Reactant 2Reactant 3Solvent/CatalystProduct TypeReference(s)
IsothiocyanateTetramethyl thioureaEthyl bromopyruvateAcetone or WaterSubstituted 1,3-thiazoles iau.ir
Aryl glyoxalAryl thioamidePyrazoloneHFIPPyrazole-linked thiazoles acs.org
Aryl glyoxalThiobenzamideLawsoneAcetic AcidLawsone-linked 1,3-thiazoles acs.org
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSubstituted benzaldehydesSilica supported tungstosilisic acidSubstituted Hantzsch thiazoles nih.gov

Introduction of the Propan-2-amine Moiety at the Thiazole 5-Position

Introducing the specific 2-aminopropyl group at the C-5 position of the thiazole ring requires a targeted synthetic strategy. This can be achieved either by building the ring with the side chain already attached to a precursor or by functionalizing a pre-formed thiazole ring at the C-5 position.

The C-5 position of the thiazole ring is known to be susceptible to electrophilic substitution, particularly when an electron-donating group is present at the C-2 position. kuey.netpharmaguideline.com This reactivity can be exploited to introduce the desired side chain.

One potential strategy involves a Friedel-Crafts acylation of a suitable 2-substituted thiazole with a reagent like 2-nitropropanoyl chloride. This would install a 2-nitropropanoyl group at the C-5 position. The ketone could then be removed (e.g., via Wolff-Kishner or Clemmensen reduction) and the nitro group reduced to the primary amine, yielding the target this compound.

Alternatively, a pre-formed thiazole-5-carboxaldehyde (B92649) could undergo a Wittig-type reaction with a phosphorus ylide derived from a nitroethane to form a 5-(2-nitropropenyl)thiazole. Subsequent reduction of both the double bond and the nitro group would furnish the desired product.

Another approach involves building the side chain onto the thiazole precursor. For example, a key intermediate such as 1-(thiazol-5-yl)ethan-1-one could be synthesized. This ketone could then be subjected to a Strecker synthesis or a reductive amination protocol. For instance, reaction with ammonia (B1221849) and a cyanide source, followed by hydrolysis, would yield the corresponding α-amino acid, which could then be decarboxylated. More directly, reductive amination of the ketone with a suitable amine precursor under reducing conditions could lead to the target amine.

In a related synthesis, the introduction of an N-((2-(pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine structure involves the alkylation of a thiazole derivative, demonstrating the feasibility of forming the C-N bond at the side chain attached to the C-5 position. evitachem.com Furthermore, syntheses of related complex molecules have started from precursors like ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, where the C-5 position is already functionalized, highlighting the strategy of carrying the C-5 substituent through the reaction sequence. nih.govacs.org

Stereoselective Synthesis Approaches for Chiral Centers in the Propan-2-amine Chain

The creation of a chiral center at the second position of the propan-2-amine chain is a critical challenge in the synthesis of enantiomerically pure this compound. Chiral amines are significant structural motifs in a vast number of biologically active compounds and pharmaceuticals. nih.gov Consequently, several asymmetric synthesis strategies have been developed that can be applied to this target molecule. These methods primarily include asymmetric hydrogenation, the use of chiral auxiliaries, and biocatalytic resolution.

Asymmetric Hydrogenation: This is one of the most direct and efficient methods for producing chiral amines. nih.gov The process typically involves the hydrogenation of a prochiral precursor, such as an imine or enamine, using a transition metal catalyst complexed with a chiral ligand. nih.gov For the synthesis of this compound, a potential precursor would be the corresponding ketimine, derived from 1-(thiazol-5-yl)propan-2-one. Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands (e.g., SegPhos, QuinoxP*) have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of various imines and enamines, including those containing heterocyclic moieties. nih.gov The strong coordinating ability of a thiazole ring can sometimes pose a challenge by deactivating the catalyst, a problem that has been addressed by developing highly efficient protocols. nih.gov

Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary, such as N-tert-butanesulfinamide (Ellman's auxiliary). This method relies on the condensation of the auxiliary with a ketone precursor, 1-(thiazol-5-yl)propan-2-one, to form an N-tert-butanesulfinyl ketimine. researchgate.net The subsequent diastereoselective addition of an organometallic reagent (e.g., a methyl Grignard reagent) to the C=N bond is directed by the bulky sulfinyl group, leading to the formation of a sulfinamide with high diastereoselectivity. researchgate.net The final step involves the acidic cleavage of the sulfinyl group to yield the desired chiral amine in high enantiomeric purity. researchgate.net This methodology has proven effective for a wide variety of α,α-dibranched amines. researchgate.net

Biocatalytic Methods: Enzymatic processes offer a green and highly selective route to chiral amines. Transaminases (TAs) are particularly useful for the asymmetric synthesis of amines from their corresponding prochiral ketones. tdx.cat In this approach, a ω-transaminase could catalyze the transfer of an amino group from an amine donor (like L-alanine) to the ketone precursor, 1-(thiazol-5-yl)propan-2-one. This reaction produces the chiral amine and a pyruvate (B1213749) by-product. tdx.cat A key challenge is that the reaction equilibrium can be unfavorable; however, this can be overcome by coupling the reaction with a second enzyme, such as pyruvate decarboxylase (PDC), which removes the pyruvate and drives the reaction to completion. tdx.cat

Table 1: Comparison of Stereoselective Synthesis Approaches

Method Precursor Key Reagents/Catalysts Advantages Challenges
Asymmetric Hydrogenation 1-(Thiazol-5-yl)propan-2-imine or corresponding enamine Chiral Rhodium or Iridium catalysts (e.g., Ir/(R)-SegPhos) High atom economy, direct route. nih.gov Potential for catalyst deactivation by the thiazole ring. nih.gov
Chiral Auxiliary 1-(Thiazol-5-yl)propan-2-one N-tert-butanesulfinamide, organometallic reagents High diastereoselectivity, broad substrate scope. researchgate.net Stoichiometric use of auxiliary, requires additional protection/deprotection steps.
Biocatalysis 1-(Thiazol-5-yl)propan-2-one Transaminase (TA), Pyruvate Decarboxylase (PDC), Amine Donor High enantioselectivity, mild reaction conditions, environmentally friendly. tdx.cat Unfavorable equilibrium requires coupled enzyme systems. tdx.cat

Derivatization from Precursors or Intermediates Incorporating the Thiazol-5-yl System

The synthesis of this compound can be achieved by constructing the side chain on a pre-formed thiazole ring or by forming the thiazole ring from a precursor that already contains a fragment of the side chain.

A common and versatile method for forming the thiazole ring is the Hantzsch thiazole synthesis. farmaciajournal.com This typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. farmaciajournal.comnih.gov For the target molecule, a key intermediate is an α-halo-substituted carbonyl compound that allows for the introduction of the propan-2-amine chain at the 5-position of the resulting thiazole.

One effective strategy begins with the synthesis of 2-chloro-3-(heteroaryl)propanal derivatives. researchgate.net For instance, a method for synthesizing 2-amino-5-(2-thienylmethyl)thiazole (B2956130) starts with 2-chloro-3-(2-thienyl)propanal. researchgate.net This aldehyde is then reacted with thiourea, which results in cyclization to form the 2-aminothiazole (B372263) ring with the desired substituent at the 5-position. researchgate.net A similar approach could be envisioned for this compound, starting from a suitably substituted α-haloaldehyde or ketone.

Another route involves the derivatization of a thiazole that already bears a functional group at the C5 position. For example, a 5-acetylthiazole could serve as a precursor. This intermediate can be subjected to reductive amination. Alternatively, it can be converted to an oxime, followed by reduction to yield the primary amine. The synthesis of thiazole β-amino acids has been accomplished through the Rodionov reaction, which involves the condensation of 2-arylthiazole-4-carbaldehydes with malonic acid and ammonium (B1175870) acetate. farmaciajournal.com While this yields a different substitution pattern (amine at C4), it highlights the utility of thiazole aldehydes as versatile intermediates in amine synthesis. farmaciajournal.com

The synthesis of various thiazole derivatives often starts with the reaction of a thioamide or thiourea with a functionalized carbonyl compound. nih.govnih.gov For example, 2-amino-5-methylthiazol derivatives have been synthesized from ethyl 4-bromo-3-oxopentanoate and thiourea. nih.gov This demonstrates a pathway where the core of the propan-2-amine side chain (a propanone unit) is part of the initial building block that cyclizes to form the thiazole ring.

Table 2: Key Precursors and Intermediates for Derivatization

Precursor/Intermediate Synthetic Role Subsequent Transformation Reference
2-Chloro-3-(aryl/heteroaryl)propanal Provides the C4, C5, and side-chain carbons of the thiazole ring. Cyclocondensation with thiourea to form a 2-amino-5-(substituted methyl)thiazole. researchgate.net
5-Acetylthiazole A pre-formed thiazole ring with a ketone functional handle at C5. Reductive amination or conversion to oxime followed by reduction to form the amine. General Method
α-Haloketone (e.g., 1-bromo-1-(thiazol-5-yl)propan-2-one) Provides C4 and C5 of a new thiazole ring in a Hantzsch synthesis. Reaction with a thioamide to build a different thiazole ring attached to the propanone chain. nih.gov
2-Arylthiazole-4-carbaldehyde Precursor for building an amino acid side chain. Rodionov reaction with malonic acid and ammonia source to form β-amino acids. farmaciajournal.com

Green Chemistry Approaches in the Synthesis of Thiazole Amine Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiazole amines.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation is a significant green chemistry tool that can accelerate reaction rates, improve yields, and often allow for reactions to be conducted under milder or even solvent-free conditions. scielo.org.za The synthesis of various heterocyclic compounds, including chalcones derived from 2,3-dihydrobenzofuran-5-carbaldehyde, has been successfully promoted by ultrasound, highlighting its potential applicability to the synthesis of thiazole intermediates. scielo.org.zaresearchgate.net

Alternative Solvents: A key green chemistry principle is the use of safer solvents. Water is an ideal green solvent, and methods have been developed for the synthesis of thioureas, key precursors for many thiazoles, in refluxing water, which simplifies purification to simple filtration and washing. mdpi.com Similarly, optimizing reaction conditions, such as using glacial acetic acid instead of aliphatic alcohols as a solvent in the Rodionov reaction for thiazole β-amino acids, has been shown to increase conversion rates. farmaciajournal.com

Biocatalysis: As mentioned in section 2.3.2, enzymes like transaminases offer a highly efficient and environmentally benign route for producing chiral amines. tdx.cat These reactions are performed in aqueous media under mild temperature and pH conditions, avoiding the need for heavy metal catalysts and harsh reagents. This biocatalytic approach represents a premier green method for synthesizing chiral thiazole amines.

Multi-Component and One-Pot Reactions: Designing syntheses that involve multiple bond-forming steps in a single pot, known as multi-component or tandem reactions, aligns with green chemistry by reducing waste, saving energy, and improving efficiency. mdpi.com The synthesis of complex spiro-compounds incorporating a thiazole motif has been achieved through one-pot, multi-component [3+2] cycloaddition reactions, demonstrating the power of this approach to build molecular complexity efficiently. mdpi.com Similarly, one-pot methods have been used to generate pyrazole-carbothioamides, which are then cyclized to form thiazoles. researchgate.net

Table 3: Green Chemistry Approaches in Thiazole Synthesis

Green Approach Principle Example Application Benefits Reference
Ultrasound Irradiation Energy Efficiency Synthesis of chalcone (B49325) intermediates from heterocyclic aldehydes. Faster reactions, higher yields, milder conditions. scielo.org.zaresearchgate.net
Safer Solvents Use of Benign Solvents Synthesis of thiourea precursors in water. Reduced toxicity and environmental impact, simplified workup. mdpi.com
Biocatalysis Use of Renewable Feedstocks/Catalysis Asymmetric synthesis of chiral amines using transaminases. High selectivity, mild aqueous conditions, biodegradable catalyst. tdx.cat
Multi-Component Reactions Atom Economy, Reduced Waste One-pot synthesis of spiro-oxindolopyrrolizidines with a thiazole moiety. Fewer purification steps, reduced solvent use, increased efficiency. mdpi.com

Chemical Reactivity and Functional Group Transformations of 2 Thiazol 5 Yl Propan 2 Amine

Reactivity of the Thiazole (B1198619) Ring System

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring is generally susceptible to electrophilic aromatic substitution. The position of substitution is dictated by the electronic nature of the substituents already present on the ring. The 2-propyl-2-amine group at the C5 position is an electron-donating group through the inductive effect of the alkyl chain. This electron donation increases the nucleophilicity of the thiazole ring, activating it towards electrophilic attack.

In general, for 5-substituted thiazoles bearing electron-donating groups, electrophilic substitution is directed to the C4-position. This is because the electron-donating substituent at C5 stabilizes the cationic intermediate formed upon electrophilic attack at C4 more effectively than at other positions. While specific studies on the electrophilic substitution of 2-(thiazol-5-yl)propan-2-amine are not extensively documented in publicly available literature, the general principles of thiazole chemistry suggest that reactions such as nitration and halogenation would likely occur at the C4-position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product
HNO₃/H₂SO₄2-(4-Nitrothiazol-5-yl)propan-2-amine
Br₂/FeBr₃2-(4-Bromothiazol-5-yl)propan-2-amine
SO₃/H₂SO₄This compound-4-sulfonic acid

It is important to note that the reaction conditions would need to be carefully controlled to avoid potential side reactions involving the primary amine functionality.

Nucleophilic Substitution at Thiazole Ring Positions

Nucleophilic substitution on the thiazole ring is less common than electrophilic substitution and typically requires the presence of a good leaving group, such as a halogen, at one of the ring positions. For instance, a 2-halothiazole can undergo nucleophilic displacement by various nucleophiles. nih.govmdpi.com

In the context of this compound, a potential pathway to functionalize the thiazole ring through nucleophilic substitution would involve the initial conversion of a C-H bond to a C-halogen bond, for example, through a Sandmeyer-type reaction on a diazotized aminothiazole precursor. However, direct nucleophilic substitution on the unsubstituted thiazole ring of this compound is not a facile process.

Transformations Involving the Primary Amine Functionality

The primary amine group of this compound is a key site for a variety of functional group transformations, allowing for the introduction of diverse structural motifs.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. nih.govmdpi.com These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.gov These reactions are robust and provide a straightforward method for modifying the properties of the parent amine.

Table 2: Examples of Acylation and Sulfonylation of 2-Aminothiazole (B372263) Derivatives

Amine DerivativeAcylating/Sulfonylating AgentProductReference
2-AminothiazoleAcetyl chlorideN-(Thiazol-2-yl)acetamide nih.gov
2-AminothiazoleBenzenesulfonyl chlorideN-(Thiazol-2-yl)benzenesulfonamide nih.gov
2-Amino-5-arylthiazoleSubstituted aromatic acid chloridesN-(5-Arylthiazol-2-yl)amides mdpi.com

These examples with other aminothiazoles illustrate the general reactivity pattern expected for this compound.

Reductive Amination and Alkylation Pathways

The primary amine of this compound can be further functionalized through reductive amination. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Direct alkylation of the primary amine with alkyl halides is another pathway to secondary and tertiary amines. However, this method can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

Cyclization Reactions Involving the Amine Group for Fused Ring Systems

The primary amine of 2-aminothiazole derivatives is a versatile handle for the construction of fused heterocyclic systems. A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines. This is typically achieved by reacting a 2-aminothiazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov

Modifications of the Propan-2-yl Linker and Peripheral Substituents

The structure of this compound offers several sites for chemical modification: the primary amino group, the C4 position of the thiazole ring, and the propan-2-yl linker. Transformations typically focus on the highly reactive amino group and the thiazole core rather than the stable alkyl linker.

Functionalization of the 2-Amino Group:

The primary amine at the C2 position is a versatile functional handle for a wide array of chemical transformations. It readily undergoes reactions typical of primary amines and anilines, allowing for the synthesis of a diverse library of derivatives.

Acylation: The amino group can be acylated using various reagents like carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding amides. nih.govnih.gov For instance, reaction with chloroacetyl chloride produces an intermediate that can be further reacted with secondary amines or other nucleophiles. nih.govmdpi.com This strategy is often employed to introduce new functionalities and build more complex molecules. nih.gov The introduction of a 3-propanamido function has been shown to be more effective in certain biological contexts than a 2-acetamido moiety, suggesting the length of the acyl chain is a critical parameter for activity. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification is used to introduce motifs found in sulfa drugs, potentially imparting antimicrobial properties. mdpi.com

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). mdpi.com This reaction is a common strategy for creating derivatives with a wide range of biological activities.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. This has been a key strategy in developing kinase inhibitors. mdpi.com

Interactive Table: Examples of 2-Amino Group Modifications in Thiazole Derivatives

ReagentProduct TypeExample ReactionReference(s)
Acyl Chloride (e.g., Chloroacetyl chloride)Amide2-Aminothiazole + ClCO-R → 2-(Acylamino)thiazole nih.govnih.govmdpi.com
Sulfonyl ChlorideSulfonamide2-Aminothiazole + R-SO₂Cl → 2-(Sulfonylamino)thiazole mdpi.com
Aldehyde/KetoneSchiff Base (Imine)2-Aminothiazole + R-CHO → 2-(Alkylideneamino)thiazole mdpi.com
IsocyanateUrea2-Aminothiazole + R-NCO → 2-(Ureido)thiazole mdpi.com

Modifications of the Thiazole Ring (Peripheral Substituents):

The thiazole ring itself can be substituted, although it is generally less reactive than the exocyclic amino group. The C5 position is occupied by the propan-2-amine group in the title compound, making the C4 position the most likely site for further substitution on the ring.

Electrophilic Substitution: The C4 and C5 positions of the thiazole ring are susceptible to electrophilic attack, though the reactivity is influenced by the substituents present. In 2-aminothiazoles, the C5 position is particularly activated. Since this position is already substituted in the target molecule, electrophilic substitution would likely occur at the C4 position if it is unsubstituted.

Literature on related compounds shows that various groups can be introduced at the C4 and C5 positions during the synthesis (e.g., via Hantzsch thiazole synthesis) or post-synthetically. researchgate.netmdpi.com

Modifications of the Propan-2-yl Linker:

Direct chemical modification of the propan-2-yl linker is not a common strategy in the literature for this class of compounds. The alkyl chain is chemically stable, and transformations would typically require harsh conditions that could affect the more reactive thiazole and amino functionalities. Synthetic strategies generally focus on building the desired linker into the molecule from the start rather than modifying it post-synthesis.

Synthesis of Hybrid Molecules Incorporating this compound as a Building Block

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is frequently used as a building block for the synthesis of more complex hybrid molecules. nih.gov This strategy, known as molecular hybridization, involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced activity, improved selectivity, or a broader spectrum of action. nih.gov this compound is a prime candidate for such a synthetic approach, serving as a versatile synthon.

The primary amino group is the most common point of attachment for creating these hybrids. The reactions described in section 3.3, such as acylation and condensation, are the primary methods used to link the 2-aminothiazole core to other biologically active moieties.

Examples of Hybrid Molecule Synthesis from 2-Aminothiazole Scaffolds:

Thiazole-Pyrazoline Hybrids: Thiazolyl-pyrazoline conjugates are synthesized by reacting a thiazole carbothioamide with phenacyl bromides. nih.gov Alternatively, a 2-aminothiazole can be condensed with a pyrazole-containing aldehyde or ketone. These hybrids often exhibit synergistic biological effects. nih.gov

Thiazole-Benzamide Hybrids: Researchers have synthesized 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides by reacting 5-(bromoacetyl) salicylamide (B354443) with various thioureas or thioamides. nih.gov This creates a direct link between a thiazole ring and a benzamide (B126) moiety.

Thiazole-Steroid Hybrids: Novel steroidal derivatives have been prepared by incorporating a benzamidothiazole substituent onto a progesterone (B1679170) D-ring, demonstrating the utility of the aminothiazole scaffold in creating complex natural product hybrids. nih.gov

Multi-component Reactions: 2-Aminothiazole derivatives can participate in multi-component reactions to build complex heterocyclic systems. For example, they can react with substituted benzaldehydes and malononitrile (B47326) to produce pyran-thiazole hybrids. mdpi.com

The synthesis of these hybrid molecules underscores the importance of the 2-aminothiazole core as a versatile platform. By using this compound, medicinal chemists could potentially link the unique properties of this specific scaffold to other pharmacophores to develop novel therapeutic agents.

Interactive Table: Strategies for Synthesizing Thiazole Hybrid Molecules

Hybrid TypeSynthetic StrategyKey ReagentsReference(s)
Thiazolyl-PyrazolineCondensation/CyclizationThiazole carbothioamide, Phenacyl bromide nih.gov
Thiazole-BenzamideHantzsch-type synthesis5-(Bromoacetyl) salicylamide, Thiourea nih.gov
Thiazole-PyranMulti-component reaction2-Aminothiazole, Benzaldehyde, Malononitrile mdpi.com
Thiazole-SteroidAmide couplingSteroid-based carboxylic acid, 2-Aminothiazole nih.gov

Preclinical Biological Investigations and Mechanistic Studies of Thiazol 5 Yl Amine Scaffolds

In Vitro Biological Activity Evaluation of 2-(Thiazol-5-yl)propan-2-amine Derivatives

The in vitro evaluation of compounds derived from the this compound scaffold reveals a broad spectrum of biological activities. By modifying the core structure, researchers have developed derivatives that exhibit potent and often selective effects in a variety of assays, including enzyme and receptor binding studies, as well as cellular assays for antiproliferative, antimicrobial, antioxidant, and anti-inflammatory activities.

Derivatives of the thiazol-5-yl amine scaffold have been identified as potent inhibitors of several key enzyme families.

Kinase Inhibition: A series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines have been shown to be highly potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK9. acs.org One compound, 12a (R′ = CN, R = m-NO₂), demonstrated a Kᵢ value of 1 nM against CDK9/cyclin T1. acs.org This compound and its analogue Ia (R′ = H, R = m-NO₂) were potent pan-CDK inhibitors, also inhibiting CDK1 and CDK2 with Kᵢ values from 1 to 6 nM. acs.org These compounds were highly effective as antiproliferative agents in the HCT-116 human colon cancer cell line, with GI₅₀ values of 40 nM and 90 nM, respectively. acs.org

Table 1: CDK Inhibition Data for 4-(Thiazol-5-yl)pyrimidine Derivatives

CompoundTargetInhibition Constant (Kᵢ)Antiproliferative Activity (GI₅₀, HCT-116)Reference
12aCDK9/cyclin T11 nM40 nM acs.org
IaCDK9/cyclin T12 nM90 nM acs.org
12aCDK1/cyclin B6 nM40 nM acs.org
IaCDK1/cyclin B4 nM90 nM acs.org
12aCDK2/cyclin E4 nM40 nM acs.org
IaCDK2/cyclin E3 nM90 nM acs.org

Carbonic Anhydrase (CA) Inhibition: Thiazole (B1198619) and its bioisostere benzothiazole (B30560) are known to be effective zinc-binding groups, leading to the development of potent carbonic anhydrase inhibitors. nih.gov A series of 2-[[5-(2,4-Difluorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenone (B1666503) derivatives showed significant inhibitory potential against human carbonic anhydrase isozymes hCA I and hCA II. researchgate.net These compounds displayed IC₅₀ values ranging from 5.156 to 1.684 µM for hCA I and 4.334 to 2.188 µM for hCA II. researchgate.net Another study on benzothiazole-sulfonamide analogues found selective inhibition of hCA II and hCA VII, with Kᵢ values in the low nanomolar to micromolar ranges. semanticscholar.org

Alkaline Phosphatase (AP) Inhibition: Studies on various azole derivatives have demonstrated their potential to inhibit alkaline phosphatases. nih.govconicet.gov.ar A series of pyrazole (B372694) derivatives were evaluated for their inhibitory activity against human tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), with some compounds showing IC₅₀ values in the low micromolar range, such as 0.91 µM against h-TNAP and 0.39 µM against h-IAP. conicet.gov.ar While this study focused on pyrazoles, the findings suggest that related heterocyclic scaffolds like thiazole could also be effective AP inhibitors. nih.govconicet.gov.ar

The thiazol-5-yl scaffold has proven to be a valuable pharmacophore for targeting histamine (B1213489) receptors.

Histamine H₃ Receptor: Non-imidazole derivatives containing a thiazol-5-yl moiety have been developed as potent histamine H₃ receptor antagonists. nih.govsemanticscholar.org The compound N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine (ADS-531 ) showed high in vitro affinity for guinea pig jejunal H₃ receptors (pA₂ = 8.27). nih.govsemanticscholar.org In competitive radioligand binding studies, ADS-531 exhibited nanomolar affinity for both rat (rH₃R, pKᵢ = 7.5) and human (hH₃R, pKᵢ = 8.5) histamine H₃ receptors. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies revealed that substitution at the 5-position of the thiazole ring is generally favorable for H₃ receptor antagonist activity. nih.govsemanticscholar.org

Histamine H₂ Receptor: The 2-aminothiazol-5-yl group has been used as a bioisosteric replacement for the imidazole (B134444) ring in the development of histamine H₂ receptor agonists. nih.gov A heterodimeric ligand, UR-Po461 , which contains this moiety, was found to be a partial agonist at the guinea pig H₂ receptor, demonstrating a potency 250 times greater than histamine (pEC₅₀: 8.56 vs 6.16). nih.gov Homodimeric structures UR-Po395 and UR-Po448 showed high affinities for the human H₂ receptor (hH₂R) with pKᵢ values of 7.47 and 7.33, respectively. nih.gov

Table 2: Histamine Receptor Binding Affinity of Thiazol-5-yl Derivatives

CompoundReceptor TargetBinding AffinityReference
ADS-531Guinea Pig H₃RpA₂ = 8.27 nih.govsemanticscholar.org
ADS-531Rat H₃RpKᵢ = 7.5 nih.govsemanticscholar.org
ADS-531Human H₃RpKᵢ = 8.5 nih.govsemanticscholar.org
UR-Po395Human H₂RpKᵢ = 7.47 nih.gov
UR-Po448Human H₂RpKᵢ = 7.33 nih.gov

Thiazole-containing compounds are extensively studied for their anticancer potential, with many derivatives showing potent antiproliferative effects against a variety of cancer cell lines. nih.govcttjournal.com

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and tested against the A549 human lung adenocarcinoma cell line. nih.gov Oxime derivatives 21 and 22 from this series were particularly potent, with IC₅₀ values of 5.42 µM and 2.47 µM, respectively, which were significantly more effective than the standard chemotherapeutic agent cisplatin. nih.gov Similarly, novel 2-amino-thiazole derivatives based on the structure of dasatinib (B193332) showed selective antiproliferative activity against human K562 leukemia cells, with compound 21 having an IC₅₀ of 16.3 µM. nih.gov Other derivatives have demonstrated strong activity against HeLa and A549 cells, with IC₅₀ values as low as 1.6 µM. nih.gov Additionally, derivatives of 2-amino, 5-nitrothiazole (B1205993) have been tested against the MDA-MB-231 breast cancer cell line, with one compound showing a statistically significant cytotoxic effect at a concentration of 100 µM after 72 hours. cttjournal.com

Table 3: Antiproliferative Activity of Thiazole Derivatives in Cancer Cell Lines

Compound Class/NumberCell LineActivity (IC₅₀)Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Cmpd 22)A549 (Lung)2.47 µM nih.gov
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Cmpd 21)A549 (Lung)5.42 µM nih.gov
2-amino-thiazole-5-carboxylic acid phenylamide (Cmpd 21)K562 (Leukemia)16.3 µM nih.gov
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide (Cmpd 27)HeLa (Cervical)1.6 µM nih.gov
2-Benzamido-4-(isothiocyanatornethyl)-thiazole (Cmpd 18)L12100.2-1 µM nih.gov

The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery due to its presence in many clinically used agents. researchgate.netscielo.br

Antibacterial and Antifungal Activity: Numerous studies have confirmed the broad-spectrum antimicrobial activity of thiazole derivatives. sapub.orgresearchgate.net A series of 2,4,5-trisubstituted-1,3-thiazole derivatives were synthesized and screened against Gram-positive (Bacillus cereus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. analis.com.my One derivative with a methoxy (B1213986) group showed excellent inhibitory growth against all tested strains, which was attributed to increased lipophilicity allowing for easier penetration of the bacterial membrane. analis.com.my In another study, newly synthesized thiazolidin-4-one derivatives were tested against several bacterial and fungal species. scielo.br Compound 4c was most active against E. coli (MIC <31.25 µg/ml), while compound 4f showed the highest efficacy against Candida glabrata (MIC: 31.25 µg/ml). scielo.br The antimicrobial effect is often linked to the presence of the S-C=N toxophoric unit within the thiazole ring. sapub.org

Antiviral Activity: Thiazole derivatives have also been investigated for their antiviral properties. mdpi.com Novel aminothiazole compounds were synthesized and evaluated for their biological activities, including antiviral potential. mdpi.com The research into thiazole scaffolds for antiviral agents is ongoing, with studies exploring their efficacy against various viruses. mdpi.comscielo.br

Table 4: Antimicrobial Activity of Selected Thiazole Derivatives

Compound/SeriesMicroorganismActivity (MIC)Reference
Compound 4c (thiazolidin-4-one deriv.)Escherichia coli<31.25 µg/ml scielo.br
Compound 4b (thiazolidin-4-one deriv.)Klebsiella pneumoniae62.5 µg/ml scielo.br
Compound 4f (thiazolidin-4-one deriv.)Candida glabrata31.25 µg/ml scielo.br
Pyrazolyl–thiazole deriv. (8j, 8s)Staphylococcus aureus0.0625 mg/mL mdpi.com

Many thiazole derivatives have been shown to possess significant antioxidant properties, which are often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.govchemrxiv.org

A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant potential. nih.gov The study found that compounds 6a , 6c , and 6e exhibited significant radical scavenging activity, which was attributed to the presence of electron-donating substituents. nih.gov In another study, novel aminothiazole derivatives were synthesized and screened for antioxidant activity, among other properties. mdpi.com The antioxidant capacity is an important feature, as oxidative stress is implicated in numerous diseases. mdpi.commdpi.com For instance, a pyrazole derivative, O4 , demonstrated 80.14% DPPH radical scavenging with an IC₅₀ value of 40.91 µg/mL. mdpi.com Similarly, some thiazolo[4,5-b]pyridine (B1357651) derivatives have also been synthesized and tested for their ability to scavenge DPPH radicals. pensoft.net

Table 5: Antioxidant Activity of Thiazole and Related Heterocyclic Derivatives

Compound ClassAssayNotable ResultReference
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives (6a, 6c, 6e)DPPH, NO, OH, Superoxide ScavengingSignificant scavenging potential nih.gov
Pyrazole derivative (O4)DPPH ScavengingIC₅₀ = 40.91 µg/mL mdpi.com
Thiazolo[4,5-b]pyridine derivativesDPPH ScavengingDemonstrated antioxidant activity pensoft.net
5-Substituted-1,3,4-thiadiazole-2-thiols (3b, 3d, 3h)DPPH and ABTS ScavengingVery high antioxidant activities researchgate.net

Thiazole derivatives are recognized for their potent anti-inflammatory activities, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov

A study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives found them to be potent and selective inhibitors of COX-2. nih.gov Compounds 5d and 5e were dominant inhibitors with IC₅₀ values of 0.76 µM and 0.88 µM for COX-2, respectively, and also showed potent inhibition of 5-LOX (IC₅₀ of 23.08 µM and 38.46 µM). nih.gov In another investigation, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were identified as a novel class of selective COX-1 inhibitors, with some compounds showing an inhibitory effect superior to the reference drug naproxen. mdpi.com Furthermore, imidazo[2,1-b]thiazole (B1210989) derivatives have been developed as highly potent and selective COX-2 inhibitors, with compound 6a showing an IC₅₀ of 0.08 µM for COX-2 and a selectivity index over 300 times that of COX-1. nih.gov These studies highlight the potential of the thiazole scaffold in designing new anti-inflammatory agents by targeting specific enzymes in the arachidonic acid pathway. researchgate.net

Table 6: Anti-inflammatory Enzyme Inhibition by Thiazole Derivatives

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Compound 5d (4-(4-chlorothiophen-2-yl)thiazol-2-amine deriv.)COX-20.76 µM nih.gov
Compound 5e (4-(4-chlorothiophen-2-yl)thiazol-2-amine deriv.)COX-20.88 µM nih.gov
Compound 5d (4-(4-chlorothiophen-2-yl)thiazol-2-amine deriv.)5-LOX23.08 µM nih.gov
Compound 6a (Imidazo[2,1-b]thiazole deriv.)COX-20.08 µM nih.gov
Compound 6a (Imidazo[2,1-b]thiazole deriv.)COX-1>100 µM nih.gov

In Vivo Preclinical Efficacy Studies (Non-Human Models)

The in vivo evaluation of thiazol-5-yl amine scaffolds often involves the assessment of pharmacodynamic (PD) markers to confirm target engagement and understand the biological effects of the compound in a living system. For instance, in the development of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as Aurora kinase inhibitors, preliminary in vivo assessment of a lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine , demonstrated oral bioavailability and anticancer activity. acs.org The mechanism of action was confirmed to be the result of cellular inhibition of Aurora A and B kinases, leading to mitotic failure, increased polyploidy, and subsequent cell death. acs.org

In studies of CDK9 inhibitors with a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine structure, target engagement in vivo has been linked to the downregulation of Mcl-1, an anti-apoptotic protein whose transcription is dependent on CDK9. acs.org The antitumor activity of these compounds is attributed to the inhibition of CDK9-dependent transcription of such survival proteins. nih.gov Furthermore, a highly selective CDK9 inhibitor from this class, compound 12u , demonstrated potent anticancer activity against primary chronic lymphocytic leukemia (CLL) cells, with a significant therapeutic window compared to its effects on normal B- and T-cells, indicating a targeted mechanism of action in a relevant disease model. nih.gov

Probes have also been developed to visually confirm target engagement in cells. For example, fluorescent- and trans-cyclooctene (B1233481) (TCO)-tagged probes of 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors were synthesized to demonstrate direct binding to the HSET protein in cells using click chemistry. nih.gov Such tools are invaluable for confirming that the compound reaches and interacts with its intended target in a complex biological environment.

Thiazol-5-yl amine scaffolds have demonstrated efficacy in a variety of non-human disease models, particularly in oncology.

Cancer Xenograft Models: Derivatives of the N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have shown significant anticancer activity in vivo. The lead compound 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine was found to possess anticancer activity in preliminary in vivo assessments. acs.org Another study on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives identified a promising compound, H1 , which exhibited excellent inhibition of tumor growth in a HeLa xenograft model without inducing obvious side effects. nih.gov This compound showed specific anti-proliferation ability against HPV18-positive cervical cancer cells. nih.gov

Furthermore, 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have been optimized for anticancer activity. Compound 45 from this series displayed potent antiproliferative activity against A549 lung cancer cells and significantly inhibited spheroid formation in a 3D cell culture model, suggesting its potential for treating solid tumors. acs.org

Inflammatory Conditions: In the realm of inflammation, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been evaluated in carrageenan-induced paw edema models in rats. frontiersin.org Compounds 5d and 5e from this series showed remarkable anti-inflammatory activity. Compound 5e , at a dose of 20 mg/kg, produced a 64.59% inhibition of inflammation at 5 hours, which was more potent than the standard drug aspirin (B1665792) at a 50 mg/kg dose. frontiersin.org A series of trisubstituted thiazole compounds were also evaluated in a carrageenan-induced rat paw edema model, where they showed promising anti-inflammatory effects. who.int

Infectious Diseases: While many thiazole derivatives are studied for their antimicrobial properties in vitro, specific in vivo efficacy data for this compound against infectious diseases is less detailed in the provided context. acs.orgsapub.orgnih.gov However, the broader class of 2-aminothiazoles has been investigated as anti-tubercular agents, with a 2-pyridyl moiety at the C-4 position of the thiazole ring being crucial for activity against M. tuberculosis. plos.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The biological activity of thiazol-5-yl amine scaffolds is highly dependent on the nature and position of substituents on the thiazole ring and its associated moieties. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.

For N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine based Aurora kinase inhibitors, SAR analysis revealed that a substituent at the para-position of the aniline (B41778) ring was key for potent and selective inhibition. acs.org In the case of CDK9 inhibitors based on the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold, substitutions at the C5-position of the pyrimidine (B1678525) ring and the C2- and C4-positions of the thiazole ring have been extensively studied. nih.govacs.org

Key SAR findings for CDK inhibitors include:

Aniline Moiety: The substitution pattern on the C2-aniline ring is critical. For instance, a meta-nitro (m-NO₂) or meta-sulfonamide (m-SO₂NH₂) group on the aniline ring often results in potent pan-CDK inhibition. acs.org

Pyrimidine C5-Position: Substitution at the C5-position of the pyrimidine ring significantly impacts potency and selectivity. acs.orgacs.org A C5-cyano or C5-fluoro group can maintain or enhance potency, whereas a C5-hydroxyl group leads to a dramatic loss of activity. acs.org Introducing bulkier alkyl groups at this position also decreases inhibitory activity. acs.org

Thiazole C2-Position: Modifying the C2-amino group of the thiazole ring affects selectivity. Substitution with a methylamino or ethylamino group tended to reduce activity against CDK2 and CDK4 while largely maintaining CDK9 potency, thus improving selectivity. nih.gov

Thiazole C4-Position: In anti-tubercular 2-aminothiazoles, a 2-pyridyl group at the C-4 position was found to be essential for activity. plos.org For some anticancer agents, introducing a phenyl group at the C4-position had a similar effect on potency. nih.gov

The following table summarizes the impact of substituent variations on the antiproliferative activity of certain thiazole derivatives.

Scaffold/SeriesSubstituent VariationImpact on ActivityReference
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Aurora Kinase Inhibitors)Substituent at aniline para-positionCorrelated with potency and selectivity acs.org
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (CDK9 Inhibitors)Replacement of C5-H with C5-CNMaintains similar high potency acs.org
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (CDK9 Inhibitors)Replacement of C5-CN with C5-OHOver 155-fold loss in CDK9 inhibition acs.org
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (CDK9 Inhibitors)Introduction of bulky alkyl group at C5Dramatically decreases CDK9 inhibitory activity acs.org
2-Aminothiazoles (Anticancer)Methyl group at C4 or C5 of thiazoleDecreased potency nih.gov
2-Aminothiazoles (Anti-tubercular)2-pyridyl moiety at C4 of thiazoleEssential for bacterial activity plos.org

The stereochemistry of substituents can play a critical role in the biological activity of chiral molecules. While extensive data specifically for this compound is not available in the provided results, the principles of stereochemistry are fundamental in medicinal chemistry. For example, the compound (1S)-1-(1,3-Thiazol-5-yl)propan-1-amine highlights the existence of a chiral center at the C1 position of the propylamine (B44156) chain, with the S-configuration specified. vulcanchem.com The precise three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a specific biological target, such as an enzyme active site or a receptor binding pocket. Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different potency, efficacy, and even pharmacological effects. For instance, in a series of thiazole derivatives designed as HIV inhibitors, the stereochemistry of the side chain attached to a betulinic acid core was implicitly important for potent activity. nih.gov This underscores the necessity of controlling and defining stereochemistry during the design and synthesis of new therapeutic agents based on the thiazol-yl amine scaffold.

Optimizing the physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) of a drug candidate is as important as optimizing its biological potency. Structure-Property Relationship (SPR) analysis guides these modifications. For 2-aminothiazole (B372263) derivatives developed as antiprion agents, studies focused on improving physiochemical properties to enhance brain concentrations. nih.gov Modifications were made to the scaffold to create analogs that were orally absorbed and achieved high concentrations in the brain of mice, a critical factor for treating neurological diseases. nih.gov

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of a compound is intrinsically linked to its mechanism of action. For the thiazol-5-yl amine scaffold, significant preclinical research has been dedicated to unraveling the specific molecular interactions and cellular consequences that underlie its observed biological activities. These investigations are crucial for optimizing lead compounds and identifying the most relevant clinical applications.

Identification of Molecular Targets and Pathways

The thiazol-5-yl amine core structure has proven to be a versatile pharmacophore, capable of interacting with a diverse array of biological targets, primarily within the protein kinase family. The specific substitution patterns around the thiazole ring dictate the target affinity and selectivity.

Key molecular targets identified for various thiazol-5-yl amine derivatives include:

Cyclin-Dependent Kinases (CDKs) : A prominent target class for this scaffold. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as potent inhibitors of CDK9, a key regulator of transcription. acs.org Inhibition of CDK9 by these compounds leads to the downregulation of anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer cells. acs.org Further studies have also shown activity against other CDKs, such as CDK2, though optimization efforts have successfully yielded compounds with significant selectivity for CDK9 over CDK2. acs.orgnih.gov One derivative, 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide, has also been noted to target Cyclin-dependent kinase 2. drugbank.com

Aurora Kinases : Through cell-based screening, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were discovered to be potent inhibitors of Aurora A and Aurora B kinases. acs.org These kinases are critical for proper mitotic progression, and their inhibition by these compounds leads to catastrophic errors during cell division. acs.org

Protein Kinase CK2 : Certain 2-aminothiazole derivatives have been identified as selective allosteric modulators of protein kinase CK2. nih.gov CK2 is implicated in a wide range of cellular processes, including cell growth and proliferation, and is a target of interest in oncology. nih.gov

Metabotropic Glutamate (B1630785) Receptors (mGluRs) : The thiazole scaffold is also found in compounds that act as allosteric modulators of G-protein coupled receptors. Specific bicyclic thiazole derivatives have been developed as positive allosteric modulators of mGluR5, while other related structures act as negative allosteric modulators of mGluR2. google.comgoogle.com These receptors are involved in regulating synaptic transmission and plasticity in the central nervous system.

Histamine Receptors : Derivatives such as 5-substituted-2-thiazol-4-n-propylpiperazines have been characterized as antagonists of the histamine H3 receptor, a target for neurological and cognitive disorders. mdpi.com

SIRT2 and EGFR : In studies on lung adenocarcinoma cells, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were identified as potential inhibitors of both Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). mdpi.com

Beyond specific protein targets, investigations have implicated thiazole derivatives in the modulation of broader signaling pathways, including those involving cyclooxygenase (COX), lipoxygenase (LOX), and JAK-STAT, which are central to inflammatory processes. researchgate.net

Biochemical and Cell-Based Mechanistic Investigations

The identification of molecular targets is substantiated by a variety of biochemical and cellular assays that clarify the functional consequences of compound binding.

Biochemical assays are employed to quantify the direct interaction between a compound and its purified target protein. For kinase inhibitors based on the thiazol-5-yl amine scaffold, these assays typically measure the inhibition of phosphotransferase activity. The potency of these interactions is commonly expressed as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant). For example, the lead Aurora kinase inhibitor, 18 (CYC116) , demonstrated Kᵢ values of 8.0 nM and 9.2 nM against Aurora A and Aurora B, respectively. acs.org Similarly, a highly selective CDK9 inhibitor, 12u , exhibited an IC₅₀ of 7 nM against its target. acs.orgnih.gov

Table 1: Kinase Inhibitory Activity of Selected Thiazol-5-yl Amine Derivatives

CompoundTarget KinasePotency (Kᵢ or IC₅₀)Selectivity HighlightReference
18 (CYC116) Aurora A8.0 nM (Kᵢ)Potent against both Aurora A & B acs.org
18 (CYC116) Aurora B9.2 nM (Kᵢ)Potent against both Aurora A & B acs.org
12u CDK97 nM (IC₅₀)>80-fold selective vs. CDK2 acs.orgnih.gov
Ia CDK91 nM (Kᵢ)Pan-CDK inhibitor (also potent vs. CDK1, CDK2) nih.gov
12a CDK92 nM (Kᵢ)Pan-CDK inhibitor (also potent vs. CDK1, CDK2) nih.gov

Cell-based assays are critical for confirming that the biochemical activity translates into a desired cellular effect. For the anticancer thiazol-5-yl amines, these investigations have revealed several key mechanisms:

Induction of Apoptosis : Treatment of cancer cells with CDK9 inhibitors like 12u leads to a reduction in the levels of the Mcl-1 anti-apoptotic protein, which subsequently triggers programmed cell death (apoptosis). acs.orgnih.gov This is a primary mechanism for their antitumor activity.

Mitotic Failure : Cellular inhibition of Aurora A and B kinases by compounds such as 18 (CYC116) results in the suppression of histone H3 phosphorylation, a key mitotic event. acs.org This disruption of the cell division process leads to aberrant mitosis, increased polyploidy, and ultimately, cell death. acs.org

Allosteric Modulation Studies

A particularly sophisticated mechanism of action identified for some thiazol-5-yl amine scaffolds is allosteric modulation. Unlike orthosteric inhibitors that bind directly to the active site of a protein (e.g., the ATP-binding pocket of a kinase), allosteric modulators bind to a distinct, remote site. This binding induces a conformational change in the protein that alters its activity.

Protein Kinase CK2 Modulation : A notable example involves 2-aminothiazole derivatives that act as selective allosteric inhibitors of protein kinase CK2. nih.gov Molecular docking studies suggested a novel binding site at the interface between the αC helix and the glycine-rich loop, which is separate from the ATP-binding pocket. nih.gov The allosteric nature of this interaction was confirmed using NMR Saturation Transfer Difference (STD) competition experiments. These experiments showed that the 2-aminothiazole compound and an ATP-competitive inhibitor could bind to CK2α simultaneously, providing clear evidence that they occupy different sites. nih.gov Hit optimization based on structure-activity relationships (SAR) led to compounds with sub-micromolar inhibitory constants. nih.gov

mGluR Modulation : Thiazole-containing compounds have been successfully developed as both positive and negative allosteric modulators of metabotropic glutamate receptors, which are Class C G-protein coupled receptors. google.com These receptors are characterized by a large extracellular domain where the endogenous ligand (glutamate) binds, and a seven-transmembrane domain where allosteric modulators typically act. Positive allosteric modulators (PAMs) of mGluR5 and negative allosteric modulators (NAMs) of mGluR2 containing a thiazole core have been patented, highlighting the utility of this scaffold in fine-tuning neuronal signaling pathways without directly competing with the natural ligand. google.comgoogle.com

This allosteric approach offers potential advantages, including higher target selectivity and a more nuanced modulation of protein function compared to simple competitive inhibition.

Computational and Theoretical Chemistry Studies of 2 Thiazol 5 Yl Propan 2 Amine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is fundamental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

While specific docking studies on 2-(thiazol-5-yl)propan-2-amine are not extensively documented in public literature, research on analogous thiazole-containing structures is widespread. These studies provide a framework for understanding how this compound might interact with biological targets. For instance, various thiazole (B1198619) derivatives have been docked into the active sites of numerous proteins to explore their therapeutic potential. nih.govvietnamjournal.ru

Key Research Findings:

Anticancer Targets: Thiazole derivatives have been successfully docked against protein kinases, which are crucial targets in oncology. Studies on substituted 4-(thiazol-5-yl)pyrimidines revealed key interactions within the ATP-binding site of cyclin-dependent kinase 9 (CDK9). acs.org Similarly, 4-phenylthiazol-2-amine derivatives have been modeled against the estrogen receptor-alpha (ER-α) to assess their potential as anti-breast cancer agents. vietnamjournal.ru

Antimicrobial Targets: In the search for new antibiotics, thiazole compounds have been modeled. Ligand-based virtual screening and subsequent docking identified indole (B1671886) derivatives with a thiazole component as potential inhibitors of M. tuberculosis DNA gyrase. acs.org

Interaction Modes: Docking studies consistently show that the thiazole ring can participate in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in protein binding pockets. nih.gov For example, in a study of potential LasR inhibitors for Pseudomonas aeruginosa, the thiazole moiety was shown to form H-bonds and π-π interactions within the ligand-binding region of the protein. nih.gov

Target Protein/EnzymeThiazole Derivative ClassKey FindingReference
Cyclin-Dependent Kinase 9 (CDK9) 2-Anilino-4-(thiazol-5-yl)pyrimidinesPotent inhibition, with interactions in the CDK9 gatekeeper region. acs.org
Estrogen Receptor-α (ER-α) 4-Phenylthiazol-2-amine derivativesDocking scores suggested better binding than the standard drug tamoxifen. vietnamjournal.ru
M. tuberculosis DNA Gyrase Indole derivativesIdentification of new scaffolds that inhibit ATPase activity. acs.org
p56lck Kinase Benzothiazole-thiazole hybridsDesigned molecules showed strong interactions within the ATP binding site. biointerfaceresearch.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity by calculating parameters such as orbital energies and electrostatic potentials.

For thiazole derivatives, DFT studies are common for optimizing molecular geometry and understanding electronic characteristics. researchgate.net Calculations are often performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Key Research Findings:

Electronic Properties: DFT calculations on various thiazole compounds have been used to map molecular electrostatic potential (MEP) surfaces. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions. researchgate.netresearchgate.net

Reactivity Descriptors: The HOMO-LUMO gap helps to quantify the reactivity of a molecule. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net For a series of 4-(Furan-2-yl) thiazol-2-amine derivatives, DFT was used to evaluate these reactivity parameters to correlate with their potential as cyclooxygenase inhibitors.

Structural Analysis: Theoretical vibrational frequencies (FT-IR and Raman) can be calculated using DFT and compared with experimental spectra to confirm the molecular structure. Good agreement between calculated and experimental data validates the computational model. researchgate.net

Computational MethodParameter CalculatedPurposeReference
DFT (B3LYP) HOMO-LUMO EnergiesAssess charge transfer, chemical reactivity, and stability. researchgate.net
DFT Molecular Electrostatic Potential (MEP)Identify sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net
DFT Vibrational Frequencies (IR/Raman)Confirm molecular structure by comparing with experimental spectra. researchgate.net
NBO Analysis Hyperconjugative InteractionsAnalyze molecular stability arising from charge delocalization. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex, assessing its stability and the persistence of key interactions.

MD simulations are frequently applied to docked complexes of thiazole derivatives to validate the binding poses and explore the conformational flexibility of the ligand in the active site. biointerfaceresearch.comnih.gov These simulations can reveal whether the initial interactions predicted by docking are maintained in a dynamic, solvent-exposed environment.

Key Research Findings:

Binding Stability: MD simulations have been used to confirm the stability of potential inhibitors in the binding pocket of their targets. For example, simulations of thiazolino 2-pyridone amide analogs bound to Chlamydia trachomatis protease helped identify key residues like Glu154 and Phe151 that are crucial for stabilizing the inhibitor. jchemlett.com

Conformational Changes: These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable RMSD over the simulation time (e.g., 150 nanoseconds) suggests a stable binding mode. nih.gov

Interaction Analysis: By analyzing the MD trajectory, researchers can calculate the frequency and duration of specific hydrogen bonds or other interactions, providing a more accurate picture of the binding affinity than static docking alone. nih.govbiointerfaceresearch.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Research Design

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail due to poor absorption, distribution, metabolism, or excretion profiles.

For series of newly synthesized thiazole derivatives, ADME properties are routinely calculated. vietnamjournal.ruresearchgate.net These studies often assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five and Veber's rules. nih.gov

Key Research Findings:

Drug-Likeness: Many studies on thiazole derivatives report in silico predictions showing that the compounds possess favorable drug-like properties. For a series of 2-aminothiazol-4(5H)-one derivatives, 27 out of 28 tested compounds had a calculated partition coefficient (logP) value below 5, meeting a key criterion of Lipinski's rule. mdpi.com

Absorption and Bioavailability: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. For a set of benzothiazole-based oxadiazole derivatives, most compounds showed a predicted absorption of over 70% and were predicted to have good intestinal absorption based on Veber's rule. nih.gov

Toxicity Prediction: Some platforms also allow for the prediction of potential toxicity, helping to flag compounds that might have safety issues early in the design process. researchgate.net

ADME ParameterPrediction MethodImportanceCommon Finding for ThiazolesReference
Lipophilicity (logP) Computational AlgorithmsAdherence to Lipinski's Rule of Five for oral bioavailability.Generally within acceptable limits (<5). nih.govmdpi.com
Molecular Weight CalculationAdherence to Lipinski's Rule of Five (<500 Da).Typically compliant. nih.gov
Intestinal Absorption In silico modelsPredicts oral absorption efficiency.Often predicted to be high (>70-90%). nih.govmdpi.com
Bioavailability Veber's Rule (Rotatable bonds, TPSA)Predicts good oral bioavailability.Many series show good compliance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a robust QSAR model is built, it can be used to predict the activity of novel, yet-to-be-synthesized molecules.

QSAR studies are frequently conducted on thiazole derivatives to guide the design of more potent analogs. laccei.orgresearchgate.net These models are built using calculated molecular descriptors (e.g., topological, electronic, physicochemical) and employ statistical methods like multiple linear regression (MLR) or machine learning algorithms. laccei.orgresearchgate.net

Key Research Findings:

Model Development: A 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase inhibitors successfully generated a model with good predictive correlation coefficients for both the training set and an external test set. laccei.org

Descriptor Importance: QSAR models help identify which molecular properties are most influential for biological activity. For a set of thiazole derivatives targeting the Pin1 enzyme, descriptors like molar refractivity (MR), LogP, and LUMO energy were found to be significant. researchgate.net

Predictive Power: The predictive ability of QSAR models is crucial. A ligand-based QSAR model was developed for F508del CFTR correctors, including thiazole-hybrids, and it was able to efficiently predict the biological activity of newly designed compounds. unige.it

Chemoinformatics and Virtual Screening Applications

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. A primary application is virtual screening, where extensive digital libraries of molecules are computationally filtered to identify those most likely to bind to a specific biological target. nih.govfrontiersin.org

Virtual screening is a cornerstone for the discovery of new bioactive thiazole derivatives. Both structure-based virtual screening (SBVS), which relies on docking to a known protein structure, and ligand-based virtual screening (LBVS), which uses the structure of known active compounds, are employed. acs.orgfrontiersin.org

Key Research Findings:

Hit Identification: Virtual screening of drug databases has successfully identified existing drugs containing thiazole moieties as potential candidates for repurposing. A screen of FDA-approved drugs identified simeprevir, a thiazole-containing hepatitis C drug, as a potential inhibitor of the SARS-CoV-2 main protease. nih.gov

Scaffold Hopping: Ligand-based screening can identify novel chemical scaffolds with similar pharmacophoric features to a known active compound. This approach led to the discovery of new carbazole (B46965) and indole derivatives as inhibitors of M. tuberculosis DNA gyrase. acs.org

Library Filtering: Chemoinformatic tools are used to pre-process large compound libraries, filtering them based on properties like drug-likeness (e.g., Lipinski's rule) and removing problematic structures (e.g., PAINS filters) before the more computationally intensive screening steps. acs.org

Analytical and Spectroscopic Characterization Methodologies for 2 Thiazol 5 Yl Propan 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Thiazol-5-yl)propan-2-amine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectra of related thiazole (B1198619) structures, characteristic signals confirm the presence of the thiazole ring and its substituents. For instance, the proton on the thiazole ring typically appears in the aromatic region of the spectrum. The protons of the propan-2-amine moiety would exhibit distinct signals corresponding to the methyl groups and the amine proton. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are critical for assigning specific protons to their positions in the molecular structure. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The spectrum would show distinct peaks for each unique carbon atom, including those in the thiazole ring and the propan-2-amine side chain. For example, in derivatives of 2-aminothiazole (B372263), the carbon atoms of the thiazole ring show characteristic resonances that confirm the ring's presence and substitution pattern. mdpi.com The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.

Table 1: Representative NMR Data for Thiazole Derivatives

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~7.65 s - Thiazole C-H
¹H ~4.15 q 7.1 -CH₂- (of ethyl ester)
¹H ~2.41 s - -CH₃ (on thiazole ring)
¹³C ~167.6 - - Thiazole C2
¹³C ~150.8 - - Thiazole C4
¹³C ~104.5 - - Thiazole C5

Note: Data is representative of related thiazole structures and may vary for this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which aids in confirming the molecular formula. acs.org

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) reveals the molecular weight. For 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine, a related compound, the molecular weight is 156.25 g/mol . moldb.com The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, showing characteristic fragments that result from the cleavage of specific bonds. This fragmentation data is invaluable for confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected absorptions include:

N-H stretching: The amine group would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretches from the propan-2-amine moiety would appear around 2850-3000 cm⁻¹. tandfonline.com

C=N and C=C stretching: The thiazole ring would exhibit characteristic stretching vibrations for C=N and C=C bonds, typically in the 1500-1650 cm⁻¹ region. tandfonline.com

C-N stretching: The C-N bond of the amine would have a stretching vibration in the fingerprint region, typically around 1000-1300 cm⁻¹. tandfonline.com

The presence and position of these bands provide strong evidence for the presence of the amine and thiazole functional groups within the molecule.

Table 2: Typical IR Absorption Frequencies for Thiazole Derivatives

Functional Group Wavenumber (cm⁻¹) Description
C-H (aliphatic) 2933, 2838 Stretching
C=N 1587 Stretching
C-N 1281 Stretching
C=S 1255 Stretching

Note: Data is for a related 1,3,5-thiadiazine derivative and may vary. tandfonline.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of this compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical and, subsequently, the molecular formula of the compound. mdpi.comtandfonline.com For example, in the characterization of new thiazole derivatives, elemental analysis results are often reported to be within ±0.4% of the theoretical values, confirming their elemental composition. rsc.orgmdpi.com

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of thiazole, single-crystal X-ray diffraction has been used to confirm their molecular structure and to understand their intermolecular interactions in the crystal lattice. nih.govresearchgate.net The resulting crystal structure provides a detailed and accurate model of the molecule, confirming the connectivity of all atoms and their spatial arrangement. google.com

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, identifying, and quantifying components in a mixture. For purity assessment, a sample of the compound is analyzed, and the chromatogram should ideally show a single major peak. The retention time of this peak is a characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). google.com HPLC is also used to monitor the progress of a reaction and to purify the final product.

Gas Chromatography (GC): GC is another important technique for separating and analyzing volatile compounds. For amine-containing compounds, specialized columns and conditions may be required to prevent peak tailing and to achieve good separation. bre.com GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and structural information simultaneously, making it a powerful analytical tool for identifying impurities and confirming the structure of the main component. grafiati.com

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally friendly methods for synthesizing 2-(thiazol-5-yl)propan-2-amine and its analogs. While classical methods for thiazole (B1198619) synthesis are well-established, they often involve harsh reaction conditions and generate significant waste. Modern synthetic chemistry offers opportunities to improve upon these processes.

Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to traditional batch processes. The development of a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage and reaction time.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds like thiazoles. Investigating microwave-assisted protocols for the key bond-forming reactions in the synthesis of the target compound could lead to more rapid and efficient production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and sustainable alternative to traditional chemical reagents. Research into identifying or engineering enzymes for the key transformations would be a significant step towards a "green" synthesis.

One-Pot Reactions: Designing multi-component, one-pot reactions to construct the thiazole ring and introduce the propan-2-amine side chain in a single step would significantly improve atom economy and reduce purification efforts.

Design of Advanced Thiazol-5-yl Amine Derivatives with Tuned Selectivity and Potency

The this compound scaffold is ripe for chemical modification to create derivatives with enhanced biological activity. mdpi.com Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new compounds. mdpi.com

Future design strategies should focus on:

Substitution at the Thiazole Ring: Introducing various substituents at the C2 and C4 positions of the thiazole ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity for specific biological targets. nih.gov

Modification of the Amine Group: The secondary amine provides a handle for further functionalization. Acylation, alkylation, or incorporation into more complex heterocyclic systems could lead to derivatives with altered pharmacokinetic and pharmacodynamic properties.

Isosteric Replacement: Replacing the thiazole ring with other five-membered heterocycles (e.g., oxazole, imidazole (B134444), pyrazole) or the propan-2-amine moiety with other small alkyl or cyclic amines could help to fine-tune the compound's properties and explore new chemical space. mdpi.com

A systematic exploration of these modifications, guided by computational modeling, will be key to developing potent and selective drug candidates.

Integration with Emerging Technologies in Drug Discovery Research

The this compound scaffold is well-suited for integration with cutting-edge drug discovery technologies.

Fragment-Based Drug Design (FBDD): The relatively small size and low complexity of this compound make it an ideal fragment for FBDD campaigns. acs.orgnih.gov Screening this fragment against a variety of biological targets could identify initial hits, which can then be grown and optimized into more potent lead compounds. researchgate.netacs.orgnih.govnih.govfigshare.com The thiazole scaffold itself is frequently identified in fragment screening campaigns. nih.gov

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. The this compound moiety could be developed into a ligand for a protein of interest and then linked to an E3 ligase-binding moiety to create a novel PROTAC. This approach offers a powerful strategy for targeting proteins that have been traditionally difficult to inhibit.

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. rjeid.comnih.gov The this compound scaffold has the potential to be developed into valuable chemical probes.

Future research in this area could involve:

Affinity-Based Probes: Attaching a reporter tag (e.g., a fluorophore, biotin) or a reactive group to the this compound scaffold could generate probes for target identification and validation through techniques like affinity chromatography or activity-based protein profiling.

Fluorescent Probes: The thiazole ring is a component of some fluorescent dyes, such as thiazole orange. science.gov By analogy, derivatives of this compound could be designed to have intrinsic fluorescent properties or be readily converted into fluorescent probes to visualize biological processes or label specific cellular components.

Investigation of Multi-Targeting Strategies Based on the Thiazol-5-yl Amine Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. bohrium.com Multi-target drugs, which can modulate several targets simultaneously, are an attractive therapeutic strategy. mdpi.com The thiazole scaffold is known to be a "privileged structure," meaning it can serve as a core for ligands that bind to a variety of biological targets. researchgate.netresearchgate.net

Future research could explore the development of this compound derivatives that are designed to interact with multiple, disease-relevant targets. For example, a single molecule could be engineered to inhibit two different enzymes in a signaling pathway or to interact with a receptor and an enzyme. This approach could lead to more effective and potentially safer medicines.

Advanced Computational Methodologies for Deeper Mechanistic Understanding

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. sciepub.com For the this compound scaffold, these methods can provide valuable insights and guide experimental work.

Future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be used to build predictive models that correlate the chemical structures of this compound derivatives with their biological activities. researchgate.netlaccei.orgacs.org These models can then be used to design new compounds with improved potency. researchgate.net

Molecular Docking: Docking simulations can predict the binding mode and affinity of this compound derivatives to the active sites of target proteins. ajpsonline.comresearchgate.netrsc.orgnih.gov This information is crucial for understanding the molecular basis of activity and for designing more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these molecules interact with their targets over time, revealing important information about binding stability and conformational changes. sciepub.com

By combining these computational approaches with experimental validation, a deeper understanding of the mechanistic basis for the biological activity of the thiazol-5-yl amine scaffold can be achieved.

Q & A

Q. What are the recommended synthetic routes for 2-(Thiazol-5-yl)propan-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between thiazole derivatives and amine precursors. For example, reacting 5-substituted thiazoles with isopropylamine under reflux in ethanol or dimethylformamide (DMF) at 80–100°C for 6–12 hours. Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography .

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

  • Purification : Recrystallization in ethanol/water mixtures yields >90% purity. Monitor progress via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1).

    Parameter Optimal Condition Impact on Yield
    Temperature90°CMaximizes kinetics
    Reaction Time8 hoursBalances completion vs. degradation
    SolventDMFEnhances solubility

Q. Which spectroscopic and computational methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and the isopropyl group (δ 1.3–1.5 ppm for methyl groups) .
  • IR Spectroscopy : Detect N–H stretching (3300–3500 cm⁻¹) and C–S vibrations (600–700 cm⁻¹) .
  • DFT Calculations : Use B3LYP/6-31G* basis sets to predict electron density maps and confirm resonance structures. Compare computed vs. experimental NMR shifts to validate geometry .

Q. How should researchers design preliminary biological assays to screen this compound for antimicrobial activity?

  • Methodological Answer :
  • Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion assays.
  • Concentration Range : 10–200 µM in DMSO, with controls for solvent toxicity.
  • Data Interpretation : Measure inhibition zones and compare to standard antibiotics (e.g., ampicillin). Use MIC (Minimum Inhibitory Concentration) assays for dose-response validation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for heterocyclic systems .

  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiazole ring.

  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or lipid environments.

    Property DFT Value Experimental Deviation
    HOMO-LUMO Gap (eV)4.24.1 (UV-Vis)2.4%
    Dipole Moment (Debye)3.8N/A

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
  • Formulation Adjustments : Use liposomal encapsulation to improve bioavailability.
  • Orthogonal Assays : Validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. How do structural modifications to the thiazole ring influence the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • SAR Studies : Introduce substituents (e.g., –CF₃, –CH₃) at the 4-position of the thiazole ring.

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Compare binding energies (ΔG) of derivatives .

    Derivative ΔG (kcal/mol) Activity Trend
    This compound-7.2Baseline
    4-Methyl substitution-8.1Increased
    4-Trifluoromethyl substitution-7.9Moderate

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental NMR data for this compound?

  • Methodological Answer :
  • Check Basis Sets : Upgrade to def2-TZVP for better electron correlation.
  • Conformational Sampling : Use molecular dynamics (MD) to explore rotameric states of the isopropyl group.
  • Experimental Replication : Ensure NMR samples are anhydrous to avoid solvent-shift artifacts .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.
  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation.
  • Waste Disposal : Neutralize with 10% acetic acid before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.